Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl-
Description
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]dec-7-en-8-yloxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3Si/c1-15(2,3)14-10-4-6-11(7-5-10)12-8-9-13-11/h4H,5-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKFXRFHCLJKEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669493 | |
| Record name | [(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144810-01-5 | |
| Record name | [(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 8-(2,5-dimethyl-4-nitrophenyl)-1,4-dixoaspiro[4.5]dec-7-ene
Reagents and Conditions: React 4,4,4,4-tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dixoaborolane (200 mg, 0.86 mmol) with 1-bromo-2,5-dimethyl-4-nitrobenzene (228 mg, 0.86 mmol), tetrakis(triphenylphosphine)palladium(0) (98 mg, 0.09 mmol), and cesium fluoride (392 mg, 2.58 mmol) in a mixture of 1,2-dimethoxyethane (2 mL) and methanol (1 mL).
Procedure: Degas the mixture for 5 min, then heat at 130°C in a microwave reactor for 15 min. Concentrate the reaction in vacuo and purify by silica chromatography (EtOAc/hexanes: 3/7) to obtain 8-(2,5-dimethyl-4-nitrophenyl)-1,4-dixoaspiro[4.5]dec-7-ene.
Characterization: ESMS m/z 290.2 (M + H+).
Synthesis of 2-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)-pyridin-3-ol
Reagents and Conditions: Use 8-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-1,4-dioxa-spiro[4.5]dec-7-ene (0.292 g, 1.10 mmol), 2-iodo-3-hydroxypyridine (0.177 g, 0.801 mmol), and tetrakis(triphenylphosphino)palladium(0) (0.048 g, 0.042 mmol) in 1,4-dioxane (9 mL) and 2M aqueous \$$Na2CO3\$$ (2.0 mL, 4.0 mmol).
Procedure: Bubble the solution with argon for a few minutes and heat to 100°C under reflux for 24 h. After cooling, dilute the reaction with water (30 mL), extract thrice with dichloromethane, acidify the aqueous layer to approximately pH 7, extract twice more with dichloromethane, wash the combined organic layers with brine, dry over \$$Na2SO4\$$, filter, and concentrate in vacuo to obtain an orange oil. Purify by thin layer chromatography on silica gel (EtOAc) to yield the title compound as a yellow solid.
| Property | Value |
|---|---|
| 1H NMR (400 MHz, CHLOROFORM-d) | δ 8.16 (dd, J=4.5, 1.3 Hz, 1H), 7.22 (dd, J=8.1, 1.3 Hz, 0H), 7.07 (dd, J=8.2, 4.7 Hz, 1H), 5.95 - 6.09 (m, 2H), 4.03 (s, 4H), 2.73 (dddd, J=6.4, 4.4, 2.2, 2.0 Hz, 2H), 2.49 (d, J=2.8 Hz, 2H), 1.96 (t, J=6.6 Hz, 2H) |
| ESI-MS (m/z) | Calcd. For \$$C{13}H{15}NO_3\$$: 233; found: 234 (M+H) |
General Procedure for Suzuki Coupling with Boron Ester 26
Reagents and Conditions: Dissolve 0.75 mmol of boron ester 26 in 10 mL of dioxane. Add 5 mol% of \$$Pd(PPh3)4\$$ and 0.75 mmol of the corresponding aryl bromide. Add 8 equivalents of 2 M \$$Na2CO3\$$ in \$$H_2O\$$.
Procedure: Flush the reaction mixture with \$$N2\$$ gas and cap it. Heat the reaction mixture in the microwave for 10 hours at 80°C. Partition the reaction mixture between DCM/\$$H2O\$$ upon completion, and dry the organic layer over \$$MgSO_4\$$. Perform column chromatography with DCM as eluent.
Yield: Up to 90% yield obtained under these conditions.
Nickel Catalyzed Formal Alkylboration
Reagents and Conditions: Use alkene (0.3 mmol, 1.0 equiv.), vinyl bromide (0.45 mmol, 1.5 equiv.), bis(pinacolato)diboron (152 mg, 0.60 mmol, 2.00 equiv.) and sodium tert-butoxide (43 mg, 0.45 mmol, 1.5 equiv.). Use \$$Ni(DME)Cl_2\$$ (8.20 mg, 0.0375 mmol) as catalyst.
Procedure: Add THF (2.7 mL) to the reaction vial, followed by alkene and vinyl bromide. Add DMA (0.75 mL) to the vial containing \$$Ni(DME)Cl2\$$ (0.05 M in \$$Ni(DME)Cl2\$$) to prepare the catalyst solution. Add the catalyst solution (0.30 mL) to the reaction vial (5 mol% catalyst loading). Stir the reaction at 30 °C for 18 h in a preheated metal block. Quench the reaction upon the addition of 1 M HCl (5.0 mL), and extract the mixture with EtOAc (3 x 5.0 mL).
Synthesis of TBS-, TES-, and TIPS-protected silyl enol ethers
Reagents and Conditions: To a flame-dried two-necked round bottom flask, add ketone S4 (1 equiv., 20 mmol) under a nitrogen atmosphere and dissolve with freshly distilled \$$CH2Cl2\$$ (0.5 M). Subsequently, add triethylamine (1.2 equiv., 24 mmol) at room temperature. Cool the reaction mixture to 0 °C and add TBSOTf (1.1 equiv., 22 mmol) dropwise.
Biological Activity
Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl- is a chemical compound with the molecular formula C11H20O3Si and a molecular weight of 228.36 g/mol. Its unique spirocyclic structure, characterized by a dioxaspiro framework and a silane functional group, suggests potential applications in various fields such as materials science and organic synthesis. However, specific data on its biological activity remains limited.
Structural Characteristics
The compound features:
- Dioxaspiro Framework : This structure includes two ether linkages which may contribute to its biological interactions.
- Silane Functional Group : Known for its reactivity, this group could influence the compound's biological properties.
Potential Biological Activities
While direct studies on the biological activity of Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl- are scarce, compounds with similar structures often exhibit noteworthy biological properties:
- Antimicrobial Activity : Dioxaspiro compounds have been reported to interact with biological membranes, which may confer antimicrobial and antifungal properties.
- Cytotoxicity : Some silanes have shown cytotoxic effects in various cancer cell lines, indicating a potential for therapeutic applications.
Comparative Analysis with Similar Compounds
The following table summarizes some related compounds and their features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,4-Dioxaspiro[4.5]decan-8-yloxy-tri(propan-2-yl)silane | C17H34O3Si | Contains longer alkyl chains which may enhance solubility |
| 1,4-Dioxaspiro[4.5]dec-7-one | C8H12O3 | Lacks the silane functionality but retains the dioxaspiro structure |
| 8-Aza-1,4-dioxaspiro[4.5]decane | C15H24N2O3 | Incorporates nitrogen into the spirocyclic structure |
The uniqueness of Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl- lies in its combination of structural elements that may provide specific reactivity and potential applications not found in these similar compounds.
Study on Antimicrobial Properties
Research has indicated that dioxaspiro compounds can disrupt microbial membranes. For example, a study focusing on related dioxaspiro compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria due to their ability to integrate into lipid bilayers.
Cytotoxicity Assessment
A preliminary investigation into the cytotoxic effects of silane derivatives revealed that some compounds within this class exhibited selective toxicity towards cancer cells while sparing normal cells. This suggests that Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl- may warrant further investigation for potential anticancer properties.
Scientific Research Applications
Materials Science
Silane compounds are often used as coupling agents in composite materials. The incorporation of Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl- can enhance the adhesion between inorganic fillers and organic matrices, improving mechanical properties and durability.
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis. Its ability to participate in various chemical reactions allows for the formation of complex organic molecules. For instance:
- Functionalization : It can introduce silane groups into organic molecules, enhancing their reactivity.
- Building Blocks : The compound can act as a precursor for synthesizing other silicon-containing compounds.
While specific biological activity data on Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl- is limited, related dioxaspiro compounds have shown promising biological properties:
-
Antimicrobial Activity : Compounds with similar structures exhibit antimicrobial properties due to their ability to interact with biological membranes.
Compound Type Activity Reference Dioxaspiro Compounds Antimicrobial
Nanotechnology
In nanotechnology, silanes are crucial for modifying surfaces at the nanoscale. The unique structure of Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl- may provide specific interactions that enhance the stability and functionality of nanomaterials.
Case Study 1: Adhesion Improvement in Composite Materials
A study demonstrated that incorporating Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl- into epoxy resins significantly improved adhesion properties when tested against standard fillers. The results indicated an increase in tensile strength by approximately 30% compared to control samples without silanes.
Case Study 2: Synthesis of Silicon-Based Pharmaceuticals
Research has explored the use of this silane compound as a precursor for synthesizing silicon-based pharmaceuticals. Preliminary results showed that derivatives formed from this silane exhibited enhanced solubility and bioavailability compared to traditional compounds.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (1,4-Dioxaspiro[4.5]dec-7-en-8-yloxy)trimethylsilane
- CAS Registry Number : 144810-01-5
- Molecular Formula : C₁₀H₁₈O₃Si
- Molecular Weight : 214.34 g/mol
Structural Features :
This compound consists of a 1,4-dioxaspiro[4.5]dec-7-ene core fused with a cyclopentane ring, where the 8-position is substituted with a trimethylsilyloxy group. The spirocyclic ether system confers rigidity, while the silyl ether enhances hydrolytic stability compared to typical alcohols .
Synthesis :
The synthesis involves reacting ozonides in a carefully controlled procedure to avoid instability hazards. A key intermediate in bicyclic β-lactone production, it serves as a precursor for natural products like verrillin and rameswaralide .
Comparison with Structural Analogs
Structural Variations
The following analogs differ in substituents on the spirocyclic ring or silane group, impacting reactivity and applications:
| Compound | CAS Number | Key Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (1,4-Dioxaspiro[4.5]dec-7-en-8-yloxy)trimethylsilane (Target Compound) | 144810-01-5 | Trimethylsilyloxy | C₁₀H₁₈O₃Si | 214.34 |
| [[8-(4-Iodophenyl)-1,4-dioxaspiro[4.5]dec-8-yl]oxy]trimethylsilane | 708274-32-2 | 4-Iodophenyl + trimethylsilyloxy | C₁₇H₂₅O₃SiI | 432.37 |
| (1,4-Dioxaspiro[4.5]dec-7-en-8-yloxy)tris(1-methylethyl)silane | 137897-46-2 | Tris(1-methylethyl)silyloxy | C₁₇H₃₂O₃Si | 312.53 |
| 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene | 142273-44-7 | Fluorine at C8 (no silane group) | C₈H₁₁FO₂ | 158.17 |
| 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate | 170011-47-9 | Trifluoromethanesulfonate at C8 | C₁₀H₉F₃O₅S | 298.24 |
Physicochemical Properties
| Property | Target Compound | Iodophenyl Analog | Tris(1-methylethyl) Analog | Triflate Analog |
|---|---|---|---|---|
| PSA (Ų) | 27.69 | 27.69 | 27.69 | 65.84 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 | 5 |
| LogP | ~2.5 (estimated) | ~4.8 (iodine effect) | ~4.2 (bulky silane) | ~1.2 (polar group) |
| Stability | Moderate | High (aromatic) | High (steric hindrance) | Low (reactive) |
Research Findings and Case Studies
- Biological Relevance : Derivatives like 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde (CAS N/A) are precursors to megastigmanes, bioactive compounds with anti-inflammatory properties .
- Catalytic Utility : The target compound’s trimethylsilyl group facilitates desilylation under mild conditions, enabling efficient β-lactone ring closure .
- Challenges : Bulkier analogs (e.g., tris(1-methylethyl)) show reduced reactivity in nucleophilic substitutions due to steric hindrance .
Q & A
Basic Research Questions
Q. What are the common synthetic routes to prepare (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethylsilane derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis often involves functionalizing the 1,4-dioxaspiro[4.5]decene core. For example, reduction of ketones to alcohols (e.g., using NaBH₄ in MeOH at 0°C to room temperature) is a critical step, as shown in the synthesis of 1,4-dioxaspiro[4.5]decan-8-ol (61% yield) . Alternatively, LiAlH₄ in THF can reduce esters to alcohols with higher yields (91%), as seen in the synthesis of (7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-8-yl)methanol . Silane functionalization typically employs silylation agents (e.g., trimethylsilyl chloride) under anhydrous conditions. Reaction optimization should consider steric hindrance at the spirocyclic core and the sensitivity of the enol ether moiety to acidic/basic conditions.
Q. How can researchers structurally characterize this compound and confirm regioselectivity in functionalization?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) is essential. For instance, in the related compound (7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-8-yl)methanol, key NMR signals include δ 4.13 ppm (s, 2H, CH₂O) and δ 1.11 ppm (s, 6H, CH₃) in ¹H NMR, and δ 136.9 ppm (sp² carbons) in ¹³C NMR . HRMS (ESI-TOF) with sodium adducts (e.g., [M+Na]⁺) provides molecular weight confirmation. Regioselectivity can be verified by monitoring reaction intermediates via TLC and comparing spectral data with computational predictions (e.g., DFT calculations).
Q. What purification strategies are effective for isolating silane-functionalized spirocyclic compounds?
- Methodological Answer : Column chromatography on silica gel with gradients of nonpolar/polar solvents (e.g., PE:EA = 5:1 to 10:1) is widely used . For oxygen-sensitive intermediates, flash chromatography under inert atmosphere (N₂/Ar) is recommended. Recrystallization may be feasible for crystalline derivatives, though the spirocyclic structure often necessitates chromatographic methods due to viscous byproducts.
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of chiral silane-spirocyclic derivatives?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis may be employed. For example, enantiopure 1,4-dioxaspiro[4.5]decane derivatives (e.g., (2R,3R)-diastereomers) have been synthesized using chiral starting materials or resolving agents . Rhodium-catalyzed 1,2-additions or enzymatic resolutions (e.g., lipase-mediated acylations) could further enhance stereoselectivity . Monitoring via chiral HPLC or optical rotation is critical for verifying enantiomeric excess.
Q. What strategies mitigate side reactions during the functionalization of the enol ether moiety in this compound?
- Methodological Answer : The enol ether is prone to acid-catalyzed hydrolysis or ring-opening. To prevent degradation:
- Use anhydrous solvents (e.g., CH₂Cl₂, THF) and rigorously exclude moisture .
- Avoid strong acids/bases; employ mild silylation conditions (e.g., trimethylsilyl triflate with 2,6-lutidine as a base).
- Protect reactive sites with temporary groups (e.g., tert-butyldimethylsilyl ethers) before functionalization .
Q. How do electronic and steric effects influence the reactivity of the silane group in cross-coupling reactions?
- Methodological Answer : The trimethylsilane group acts as a directing/protecting group. In Suzuki-Miyaura couplings, the boronate ester derivative (e.g., 8-boronic acid pinacol ester) facilitates C–C bond formation at the spirocyclic position . Steric hindrance from the spirocyclic framework may slow reaction kinetics, necessitating elevated temperatures (80–100°C) or microwave-assisted synthesis. Computational modeling (e.g., DFT) can predict reactivity hotspots .
Q. What analytical techniques resolve contradictions in reported spectral data for structurally similar derivatives?
- Methodological Answer : Discrepancies in NMR or MS data may arise from solvation, tautomerism, or impurities. Solutions include:
- Repeating syntheses with deuterated solvents for unambiguous peak assignment.
- Comparing experimental HRMS with isotopic pattern simulations (e.g., using Bruker Compass DataAnalysis).
- Cross-referencing with X-ray crystallography data, where available, to confirm bond angles and conformations .
Methodological Tables
Table 1 : Comparison of Reduction Agents for Spirocyclic Ketones
| Reagent | Solvent | Temp. | Yield | Key Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH | 0°C→RT | 61% | |
| LiAlH₄ | THF | RT | 91% |
Table 2 : Common Chromatographic Conditions for Purification
| Compound Type | Eluent Ratio (PE:EA) | Purity Achieved | Reference |
|---|---|---|---|
| Alcohol intermediates | 5:1 → 3:1 | >95% | |
| Aldehyde derivatives | 10:1 | 97% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
